3-Ethoxymethacrolein

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-ethoxy-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAHVPFGIYCEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42588-57-8 | |

| Record name | 3-Ethoxy-2-methylacrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxy-2-methylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxymethacrolein chemical properties and structure

An In-Depth Technical Guide to 3-Ethoxymethacrolein: Chemical Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 42588-57-8), a versatile bifunctional reagent crucial in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural intricacies, and practical applications, with a focus on the causality behind its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-Ethoxy-2-methylpropenal, is a valuable building block in synthetic chemistry.[1][2] Its structure incorporates both an α,β-unsaturated aldehyde and a vinyl ether functionality, bestowing upon it a unique reactivity profile that is instrumental in the construction of complex molecular architectures.

Key Identifiers and Chemical Attributes

A summary of the fundamental properties of this compound is provided below. This data is critical for its handling, characterization, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-ethoxy-2-methylprop-2-enal | [3] |

| Synonyms | 3-Ethoxy-2-methylpropenal, β-Ethoxy-α-methylacrolein | [1][2] |

| CAS Number | 42588-57-8 | [1][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [3][4][5] |

| Molecular Weight | 114.14 g/mol | [1][3][4][5] |

| Appearance | Clear yellow liquid | [2][4] |

| Boiling Point | 78-81 °C at 14 mmHg | [2][6] |

| Density | 0.96 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.4792 | [2][6] |

| SMILES | CCOC=C(C)C=O | [4] |

| InChI Key | KDOAHVPFGIYCEU-AATRIKPKSA-N | [3][4] |

Molecular Structure and Spectroscopic Analysis

The structural characterization of this compound is fundamental to understanding its reactivity. The molecule exists predominantly as the E-isomer due to steric hindrance, which influences its reaction pathways.[3]

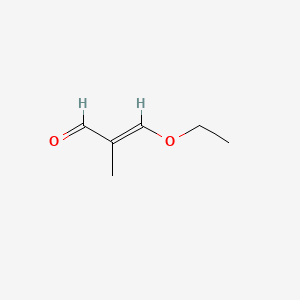

Structural Representation

The diagram below illustrates the 2D chemical structure of this compound, highlighting its key functional groups: the aldehyde and the ethoxy group, which are conjugated through a C=C double bond.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic data provides empirical validation of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic of the molecule's structure. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aldehydic proton appears as a singlet in the downfield region (around 9.5 ppm), while the vinylic proton and the methyl group on the double bond also show distinct signals.

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of six distinct carbon environments.[7][8] The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The two olefinic carbons, the carbons of the ethoxy group, and the methyl carbon each give rise to characteristic signals.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum displays strong characteristic absorption bands. A prominent peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. Another strong band around 1620-1640 cm⁻¹ is attributable to the C=C stretching vibration. The C-O-C stretching of the ether linkage is also observable.

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak [M]⁺ at m/z 114, corresponding to the molecular weight of the compound.[3] Fragmentation patterns typically involve the loss of the ethoxy group or the aldehyde functionality.

Chemical Synthesis and Reactivity

This compound is not just a static molecule but a dynamic reagent. Its value is derived from its predictable and versatile reactivity, which allows it to serve as a precursor in a variety of synthetic transformations.

Synthetic Pathways

While multiple synthetic routes exist, a common laboratory-scale synthesis involves the Vilsmeier-Haack formylation of an appropriate enol ether. This approach offers good control over the stereochemistry of the resulting double bond.

Caption: Generalized Synthetic Workflow for this compound.

Core Reactivity

The dual functionality of this compound dictates its reactivity:

-

Aldehyde Group : It undergoes typical aldehyde reactions, such as nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), and oxidation/reduction.

-

α,β-Unsaturated System : The conjugated system is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.

-

Vinyl Ether : The ethoxy group makes the β-carbon electron-rich, rendering it susceptible to electrophilic attack. The vinyl ether can also be hydrolyzed under acidic conditions.

This combination allows for its use in annulation reactions to form cyclic systems, a cornerstone of its utility in medicinal chemistry.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a powerful intermediate for synthesizing complex heterocyclic compounds, many of which form the core of pharmacologically active molecules.

Key Synthetic Applications

-

Synthesis of Quinolines : It is used in the modified Friedländer annulation for the synthesis of quinolines. This reaction is a testament to the molecule's ability to act as a three-carbon building block.[1]

-

Precursor to Folic Acid Analogs : this compound was a key reactant in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), an important antifolate agent investigated in cancer therapy.[1] This application underscores its relevance in the development of chemotherapeutics.

-

General Heterocyclic Synthesis : Its ability to react with binucleophiles (e.g., hydrazines, amidines) provides a straightforward entry into various five- and six-membered heterocyclic systems like pyrazoles and pyrimidines.

Exemplary Experimental Protocol: Modified Friedländer Quinoline Synthesis

This protocol provides a practical example of the application of this compound. The causality for this choice of reagent lies in its ability to provide the C2, C3, and C4 atoms of the resulting quinoline ring in a single step.

Objective: To synthesize a substituted quinoline from an ortho-aminoaryl ketone and this compound.

Step-by-Step Methodology:

-

Reaction Setup : To a solution of the ortho-aminoaryl ketone (1.0 eq) in ethanol, add a catalytic amount of a base such as potassium hydroxide (0.2 eq).

-

Reagent Addition : Add this compound (1.1 eq) dropwise to the solution at room temperature. The ethoxy group acts as a good leaving group in the subsequent cyclization step.

-

Reaction Monitoring : Stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation : Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[9][10][11]

-

Hazards : It is a flammable liquid and vapor (H226).[3][12][13] It is also classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[3][12][13]

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[2][4]

Conclusion

This compound is a reagent of significant utility in modern organic synthesis. Its value for researchers and drug development professionals lies in its predictable, versatile reactivity, which provides an efficient pathway to complex molecular scaffolds, particularly heterocyclic systems. A thorough understanding of its chemical properties, structural features, and safety considerations, as detailed in this guide, is paramount for its effective and safe application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084868, 3-Ethoxy-2-methylacrylaldehyde. Retrieved from [Link]

-

Luminix Health. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21587, 3-Ethoxyacrolein diethyl acetal. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

- 1. This compound 96 42588-57-8 [sigmaaldrich.com]

- 2. This compound | 42588-57-8 [chemicalbook.com]

- 3. 3-Ethoxy-2-methylacrylaldehyde | C6H10O2 | CID 3084868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 42588-57-8 [m.chemicalbook.com]

- 7. This compound(42588-57-8) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]

- 11. osha.gov [osha.gov]

- 12. luminixhealth.com [luminixhealth.com]

- 13. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]

3-Ethoxymethacrolein synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxymethacrolein

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 3-ethoxy-2-methylpropenal), a versatile bifunctional reagent crucial in modern organic synthesis. The document details a robust and widely applicable synthetic methodology, the Vilsmeier-Haack reaction, offering insights into the mechanistic underpinnings and practical experimental considerations. Furthermore, a thorough guide to the structural characterization of the title compound is presented, employing standard spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols, handling recommendations, and key applications are also discussed, making this a vital resource for researchers, chemists, and professionals in drug development and materials science.

Introduction and Core Properties

This compound is an α,β-unsaturated aldehyde containing an enol ether moiety. This unique structural combination of an electrophilic aldehyde and an electron-rich double bond makes it a valuable C4 building block for the synthesis of complex molecular architectures, particularly heterocyclic systems.[1] Its chemical reactivity is dominated by these two functional groups, allowing for a diverse range of transformations.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-ethoxy-2-methylprop-2-enal | [2] |

| Synonyms | 3-Ethoxy-2-methylacrylaldehyde, β-Ethoxy-α-methylacrolein | [3] |

| CAS Number | 42588-57-8 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Clear yellow liquid | [4] |

| Density | 0.96 g/mL at 25 °C | [1] |

| Boiling Point | 78-81 °C at 14 mmHg | [1] |

| Refractive Index | n20/D 1.4792 | [1] |

| Flash Point | 35.5 °C (95.9 °F) - closed cup | [5][6] |

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient and versatile method for the formylation of electron-rich compounds.[7][8] While typically applied to activated aromatic rings, it is equally effective for the formylation of electron-rich alkenes such as enol ethers.[9] The synthesis of this compound can be effectively achieved by the formylation of 1-ethoxypropene, the ethyl enol ether of propanal.

Reaction Mechanism and Rationale

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8]

Step 2: Electrophilic Attack The electron-rich π-bond of the enol ether (1-ethoxypropene) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is the key carbon-carbon bond-forming step.

Step 3: Formation and Hydrolysis of the Iminium Intermediate The resulting intermediate eliminates chloride to form a more stable iminium salt. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aldehyde product, this compound, and dimethylamine.

Caption: Vilsmeier-Haack reaction pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodologies and should be performed by trained personnel with appropriate safety precautions.

Reagents and Equipment:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1-Ethoxypropene (cis/trans mixture)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Vilsmeier Reagent Preparation: To a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: The formation of the Vilsmeier reagent is exothermic. Slow, cooled addition prevents side reactions and ensures controlled formation of the electrophile.[2]

-

-

Reaction with Enol Ether: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 20 minutes. Add 1-ethoxypropene (1.0 eq) dissolved in anhydrous DCM dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0 °C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Gentle heating is often required to drive the electrophilic substitution to completion, especially with less reactive substrates.

-

-

Workup and Quenching: After the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases and the pH is neutral to basic (pH 7-8).

-

Rationale: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the highly acidic reaction medium. Quenching on ice dissipates the heat from the acid-base neutralization.[2]

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation to obtain this compound as a clear yellow liquid.[3]

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (-CHO): Singlet, ~9.4-9.6 ppm. Olefinic Proton (=CH-): Singlet, ~7.5-7.7 ppm. Ethoxy Methylene (-OCH₂-): Quartet, ~3.9-4.1 ppm. Methyl on double bond (=C-CH₃): Singlet, ~1.8-2.0 ppm. Ethoxy Methyl (-CH₃): Triplet, ~1.3-1.5 ppm. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190-195 ppm. Alkene Carbons (C=C): ~160-165 ppm (C-OEt) and ~110-115 ppm (C-CH₃). Ethoxy Methylene (-OCH₂-): ~65-70 ppm. Ethoxy Methyl (-CH₃): ~14-16 ppm. Methyl on double bond (=C-CH₃): ~8-12 ppm. |

| IR (ATR) | C=O stretch (aldehyde): Strong, sharp absorption at ~1670-1690 cm⁻¹. C=C stretch (alkene): Strong absorption at ~1610-1630 cm⁻¹. C-O stretch (enol ether): Strong absorption at ~1200-1250 cm⁻¹. C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 114.07. |

(Note: Exact chemical shifts and absorption frequencies can vary based on solvent and instrument calibration. Data is compiled from typical values and public databases.)[2][10]

Standard Characterization Protocols

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to an NMR tube for analysis.

-

ATR-IR Spectroscopy: Place a single drop of the neat liquid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and collect the spectrum.

-

Mass Spectrometry (MS): Prepare a dilute solution of the product in a volatile solvent (e.g., methanol or dichloromethane). Analyze using Electron Impact (EI) or Electrospray Ionization (ESI) techniques.

Safety, Handling, and Storage

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][6] Adherence to strict safety protocols is mandatory.

-

GHS Hazard Classification: Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Acute Toxicity - Dermal (Category 4), Acute Toxicity - Inhalation (Category 4).[2][6]

-

Hazard Statements (H-Codes): H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[6]

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[6]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C.[1][5]

Applications in Organic Synthesis

This compound serves as a potent intermediate for constructing more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to participate in various cyclization and condensation reactions. Notable applications include:

-

Synthesis of Quinolines: It is used in modified Friedländer synthesis to produce substituted quinolines, a core scaffold in many pharmaceuticals.[1]

-

Folic Acid Analogs: It was a key reagent in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), an important antifolate agent.[1]

-

Chiral Synthesis: It has been employed in the synthesis of complex chiral molecules, such as 3-[2-isopropyl-5-methylcyclohexyloxy-(1R, 2S, 5R)]-2-methyl-2E-propenal.

References

-

3-Ethoxy-2-methylacrylaldehyde | C6H10O2 | CID 3084868 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

This compound – Luminix Health. (n.d.). Luminix Health. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[11].pdf]([Link]11].pdf)

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. growingscience.com [growingscience.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enol ether - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 9. CN109180441A - A kind of synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 10. US5354911A - Process for the preparation of unsaturated ethers - Google Patents [patents.google.com]

- 11. Formation and Addition Reactions of Enol Ethers | Semantic Scholar [semanticscholar.org]

A Spectroscopic Guide to 3-Ethoxymethacrolein: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxymethacrolein (also known as (E)-3-ethoxy-2-methylprop-2-enal), a valuable bifunctional molecule in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounding the interpretation in the principles of chemical structure and reactivity.

Introduction to this compound

This compound (C₆H₁₀O₂) is an α,β-unsaturated aldehyde featuring an enol ether moiety. Its chemical structure, with a molecular weight of 114.14 g/mol , presents a unique electronic environment that is well-delineated by various spectroscopic techniques.[1] The presence of a conjugated system, an aldehyde, an alkene, and an ether functional group gives rise to a characteristic and informative spectral fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. Understanding these relationships is key to interpreting the data presented in the following sections.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount of the neat liquid sample (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a 5 mm NMR tube.[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The choice of a high-field spectrometer (e.g., 300 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving the fine coupling patterns of the vinylic and aldehydic protons.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~7.0 | Singlet (s) | 1H | Vinylic proton (=CH-O) |

| ~3.9 | Quartet (q) | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~1.9 | Singlet (s) | 3H | Methyl protons (-C(CH₃)=) |

| ~1.3 | Triplet (t) | 3H | Methyl protons (-CH₂-CH₃) |

-

Aldehydic Proton (~9.5 ppm): The significant downfield shift is characteristic of a proton attached to a carbonyl carbon, which is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[3]

-

Vinylic Proton (~7.0 ppm): This proton is on a double bond and adjacent to an oxygen atom, which deshields it, causing a downfield shift.

-

Ethoxy Group Protons (~3.9 and ~1.3 ppm): The methylene protons are adjacent to an oxygen atom, resulting in a downfield shift to ~3.9 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule). The methyl protons at ~1.3 ppm appear as a triplet due to coupling with the two adjacent methylene protons.

-

Methyl Protons on the Double Bond (~1.9 ppm): These protons are attached to the C=C double bond and appear as a singlet.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis.[2] A proton-decoupled sequence is standard, which results in each unique carbon appearing as a singlet. This simplifies the spectrum and aids in identifying the number of distinct carbon environments. The spectrometer frequency for ¹³C is lower than for ¹H (e.g., 75 MHz on a 300 MHz instrument).

Data Interpretation: The ¹³C NMR spectrum of this compound will display six signals, corresponding to the six unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl (C=O) |

| ~160 | Vinylic carbon (=CH-O) |

| ~110 | Vinylic carbon (-C(CH₃)=) |

| ~68 | Methylene carbon (-O-CH₂) |

| ~15 | Methyl carbon (-CH₂-CH₃) |

| ~10 | Methyl carbon (-C(CH₃)=) |

-

Carbonyl Carbon (~190 ppm): The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield.[3]

-

Vinylic Carbons (~160 and ~110 ppm): The two sp² hybridized carbons of the double bond are found in the typical alkene region. The carbon attached to the electronegative oxygen atom is more deshielded.

-

Ethoxy Group Carbons (~68 and ~15 ppm): The methylene carbon bonded to oxygen is deshielded relative to the terminal methyl carbon.

Infrared (IR) Spectroscopy

Experimental Protocol: For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient technique.[4] A drop of the liquid is placed directly onto the ATR crystal (commonly diamond). This method requires minimal sample preparation and is non-destructive. A background spectrum of the clean, empty crystal is taken first to be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2980-2850 | Medium | C-H stretch | Alkyl (CH₃, CH₂) |

| ~2720 | Medium, sharp | C-H stretch | Aldehyde |

| ~1685 | Strong | C=O stretch | α,β-unsaturated Aldehyde |

| ~1640 | Strong | C=C stretch | Alkene (conjugated) |

| ~1200-1000 | Strong | C-O stretch | Enol Ether |

-

C=O Stretch (~1685 cm⁻¹): This strong absorption is characteristic of a carbonyl group. Its position is at a lower wavenumber than a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond order of the carbonyl.[3]

-

Aldehyde C-H Stretch (~2720 cm⁻¹): This is a highly diagnostic peak for aldehydes. It often appears as a distinct, sharp band to the right of the main alkyl C-H stretching region.[3]

-

C=C Stretch (~1640 cm⁻¹): This absorption confirms the presence of the carbon-carbon double bond.

-

C-O Stretch (~1200-1000 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the enol ether.

Mass Spectrometry (MS)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile, thermally stable liquid like this compound.[1] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum provides the molecular weight of the compound and structural information from its fragmentation pattern.

| m/z | Proposed Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 69 | [M - OC₂H₅]⁺ |

| 41 | [C₃H₅]⁺ |

-

Molecular Ion (m/z 114): The peak corresponding to the intact molecule, confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the structure. Common fragmentation pathways for aldehydes and ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen or carbonyl group). The loss of a methyl group (m/z 99), an ethyl group (m/z 85), or an ethoxy group (m/z 69) are all plausible fragmentation pathways.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. For the practicing scientist, a thorough understanding of these spectroscopic techniques and their application is not merely a characterization exercise but a foundational component of rigorous scientific investigation in chemical synthesis and drug development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3084868, 3-Ethoxy-2-methylacrylaldehyde" PubChem, [Link]. Accessed Jan. 12, 2026.

-

SpectraBase. "this compound" Wiley-VCH, [Link]. Accessed Jan. 12, 2026.

-

Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones" LibreTexts, [Link]. Accessed Jan. 12, 2026.

-

Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR" Virginia Tech, [Link]. Accessed Jan. 12, 2026.

-

Nair, V., Vietti, D. E., & Cooper, C. S. (1981). Degenerative chemistry of malondialdehyde. Structure, stereochemistry, and kinetics of formation of enaminals from reaction with amino acids. Journal of the American Chemical Society, 103(11), 3030–3036. [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [논문]Degenerative chemistry of malondialdehyde. Structure, stereochemistry, and kinetics of formation of enaminals from reaction with amino acids [scienceon.kisti.re.kr]

- 3. 3-Ethoxy-2-methylacrylaldehyde | C6H10O2 | CID 3084868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-methylacrylaldehyde

Foreword: Understanding the Molecular Landscape

In the realm of synthetic chemistry and drug development, a thorough understanding of the physical properties of a molecule is paramount. It is this fundamental knowledge that underpins reaction design, purification strategies, formulation development, and ultimately, the successful application of a compound. This guide provides a comprehensive exploration of the physical characteristics of 3-Ethoxy-2-methylacrylaldehyde, a versatile α,β-unsaturated aldehyde. Our approach moves beyond a simple tabulation of data, delving into the structural rationale for the observed properties and providing field-proven methodologies for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this key chemical entity.

Molecular Identity and Structural Elucidation

3-Ethoxy-2-methylacrylaldehyde, systematically named (2E)-3-ethoxy-2-methylprop-2-enal, is a member of the α,β-unsaturated aldehyde class of organic compounds. Its structure is characterized by a propenal backbone, substituted with an ethoxy group at the β-position and a methyl group at the α-position. The molecule exists predominantly as the E-isomer due to steric hindrance.

A foundational step in characterizing any chemical substance is the confirmation of its molecular structure. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR (Proton NMR): The proton NMR spectrum of 3-Ethoxy-2-methylacrylaldehyde is expected to show distinct signals corresponding to the aldehydic proton, the vinylic proton, the ethoxy group protons (methylene and methyl), and the α-methyl group protons. The coupling between adjacent protons provides valuable connectivity information.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include the carbonyl carbon of the aldehyde, the two vinylic carbons, the carbons of the ethoxy group, and the α-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 3-Ethoxy-2-methylacrylaldehyde, the IR spectrum is characterized by strong absorption bands corresponding to the C=O (aldehyde) and C=C (alkene) stretching vibrations. The presence of C-O and C-H bonds will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure. In a typical electron ionization (EI) mass spectrum of 3-Ethoxy-2-methylacrylaldehyde, the molecular ion peak [M]⁺ would be observed at m/z 114. Common fragmentation patterns can lead to significant peaks at m/z 85 and 29.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are a direct consequence of its molecular structure and the intermolecular forces it exhibits. For 3-Ethoxy-2-methylacrylaldehyde, these are primarily van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | ||

| Molecular Weight | 114.14 g/mol | ||

| Appearance | Clear yellow liquid | Ambient | |

| Density | 0.915 g/cm³ | 25 °C | |

| Boiling Point | 78-81 °C | 14 Torr | |

| Refractive Index (n_D²⁰) | 1.4792 | 20 °C | |

| Flash Point | 96 °F (35.6 °C) |

Solubility Profile: A Guide to Solvent System Selection

The solubility of a compound is a critical parameter for its synthesis, purification, and formulation. As a polar organic molecule, 3-Ethoxy-2-methylacrylaldehyde exhibits miscibility with a range of common organic solvents.[1][2][3]

Qualitative Solubility Assessment:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in alcohols like ethanol and methanol.

-

Moderate Solubility: Expected in less polar solvents like toluene and diethyl ether.

-

Low Solubility: Expected in nonpolar solvents such as hexanes.

-

Water Solubility: Small aldehydes and ketones can exhibit some solubility in water due to the potential for hydrogen bonding between the carbonyl oxygen and water molecules.[2][3] However, as the carbon chain length increases, this solubility decreases.[2]

The principle of "like dissolves like" is a guiding tenet. The polar carbonyl and ether functionalities of 3-Ethoxy-2-methylacrylaldehyde favor interaction with polar solvents.

Synthesis Pathway: The Vilsmeier-Haack Approach

A common and effective method for the synthesis of β-alkoxy α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction involves the formylation of an electron-rich substrate, in this case, an enol ether derivative, using the Vilsmeier reagent, which is typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[4][5][6][7]

The logical workflow for the synthesis of 3-Ethoxy-2-methylacrylaldehyde via this route is depicted below.

Caption: Synthetic pathway for 3-Ethoxy-2-methylacrylaldehyde via the Vilsmeier-Haack reaction.

Proposed Experimental Protocol for Synthesis:

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction as applied to similar substrates.

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Cool the Vilsmeier reagent back to 0 °C. Add propionaldehyde diethyl acetal dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Experimental Determination of Physical Properties: Methodologies and Best Practices

Empirical verification of physical properties is a cornerstone of chemical research. The following protocols outline standard, reliable methods for determining the key physical constants of liquid samples like 3-Ethoxy-2-methylacrylaldehyde.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Workflow for Boiling Point Determination:

Caption: Workflow for the experimental determination of boiling point.

Step-by-Step Protocol:

-

Place the liquid sample in a round-bottom flask suitable for distillation.

-

Assemble the distillation apparatus (simple or vacuum as required). Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the temperature at which the thermometer reading remains constant while the liquid is actively distilling.

-

If performing a vacuum distillation, record the pressure at which the boiling point is measured.

Measurement of Density

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a graduated cylinder and a balance.

Step-by-Step Protocol (using a graduated cylinder):

-

Measure the mass of a clean, dry graduated cylinder on an analytical balance.

-

Carefully add a known volume of 3-Ethoxy-2-methylacrylaldehyde to the graduated cylinder.

-

Measure the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

For higher precision, a pycnometer should be used, and the temperature should be controlled and recorded.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Step-by-Step Protocol:

-

Ensure the prisms of the Abbe refractometer are clean.

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and allow the temperature to equilibrate (typically 20 °C).

-

Adjust the light source and the focus until the dividing line between the light and dark fields is sharp.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken.

Safety and Handling

As with any chemical substance, proper handling of 3-Ethoxy-2-methylacrylaldehyde is essential. It is classified as a flammable liquid and vapor. It is also harmful if swallowed, in contact with skin, or if inhaled.

Key Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This guide has provided a detailed overview of the physical properties of 3-Ethoxy-2-methylacrylaldehyde, grounded in its molecular structure. By understanding these fundamental characteristics and the methodologies for their determination, researchers and developers are better equipped to utilize this compound effectively and safely in their scientific endeavors. The provided protocols serve as a practical starting point for the empirical validation of these crucial parameters.

References

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084868, 3-Ethoxy-2-methylacrylaldehyde. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Vilsmeier-Haack reaction. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Selina Solutions. (n.d.). Concise Chemistry Class 10 ICSE Chapter 12: Organic Chemistry. KnowledgeBoat. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite for C6H10O2. Retrieved from [Link]

-

meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra (d 0e13.5, CDCl3) of (a) 3-ethoxysalicylaldehyde, (b)... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559198, 3-Ethoxy-2-methyl-2-propenal. Retrieved from [Link]

-

Wikipedia. (n.d.). Saturated and unsaturated compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12732597, (2E)-3-Ethoxy-2-methylacrylonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6509675, 2-Propenal, 3-ethoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-ETHOXY-2-METHYLPROP-2-ENAL+3-DIMETHYLAMINO-2-METHYLPROP-2-ENAL;MIXTURE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-2-methylacroleine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Reactivity of 3-Ethoxymethacrolein with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-Ethoxymethacrolein with Nucleophiles

Abstract

This compound, a trifunctional electrophile, serves as a highly versatile building block in modern organic synthesis. Its unique structure, featuring an α,β-unsaturated aldehyde system further activated by a β-ethoxy group, presents multiple sites for nucleophilic attack. This guide provides a comprehensive analysis of its reactivity profile with a range of common nucleophiles, including carbon, nitrogen, sulfur, and oxygen species. We will delve into the mechanistic dichotomy between 1,2-direct and 1,4-conjugate addition pathways, explore the factors governing regioselectivity, and present field-proven protocols for key transformations. The principal application of this reagent in the synthesis of complex heterocyclic scaffolds, crucial for drug discovery and materials science, will be a central focus.

The Electrophilic Nature of this compound

This compound (3-ethoxy-2-methylpropenal) is an α,β-unsaturated aldehyde, a class of compounds known for their dual electrophilic character.[1] The conjugation of the carbon-carbon double bond with the carbonyl group delocalizes the electron deficiency from the carbonyl carbon to the β-carbon.[2] This creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The presence of the β-ethoxy group further influences this reactivity, acting as a potential leaving group in subsequent steps, which is pivotal for many of its synthetic applications.

The resonance structures below illustrate the delocalization that renders the β-carbon electrophilic, making it a "soft" electrophilic site, while the carbonyl carbon is considered a "hard" site.[3][4]

Caption: Resonance contributors and key electrophilic sites.

The reaction pathway a nucleophile will take is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.[4]

-

1,2-Direct Addition: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄) preferentially attack the "hard" electrophilic carbonyl carbon (C1).[5]

-

1,4-Conjugate Addition (Michael Addition): "Soft" nucleophiles (e.g., enolates, amines, thiols, organocuprates) preferentially attack the "soft" electrophilic β-carbon (C3).[3][6][7] This is the most common and synthetically useful pathway for this compound.

Reaction Pathways with Nucleophiles

Carbon Nucleophiles: The Michael Addition

The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-addition of a stabilized carbon nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[8][9][10] this compound is an excellent Michael acceptor.

Mechanism:

-

Nucleophile Generation: A base deprotonates an active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate.[5]

-

Nucleophilic Attack: The enolate attacks the β-carbon of this compound, breaking the C=C π-bond and forming a new enolate intermediate.[3]

-

Protonation: The enolate is protonated, typically during aqueous workup, to yield the final 1,4-adduct.[8]

Caption: General workflow for a Michael Addition reaction.

While stabilized enolates work well, organocuprates (Gilman reagents) are particularly effective for transferring simple alkyl or aryl groups in a 1,4-fashion, avoiding the competing 1,2-addition often seen with more reactive organometallics like Grignard reagents.[2][11]

Experimental Protocol: Synthesis of Diethyl 2-(3-ethoxy-2-methyl-3-oxopropyl)malonate

-

Materials:

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium metal (2.3 g, 100 mmol) in small portions to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, cool the solution to 0 °C in an ice bath.

-

Add diethyl malonate (16.0 g, 100 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the enolate.

-

Add this compound (11.4 g, 100 mmol) dropwise, keeping the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by slowly adding 1M HCl (150 mL) until the solution is acidic (pH ~5).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product, which can be purified by vacuum distillation.

-

Nitrogen Nucleophiles: A Gateway to Heterocycles

The reaction of this compound with nitrogen nucleophiles, particularly primary amines, is a powerful strategy for synthesizing nitrogen-containing heterocycles.[14][15] While simple aza-Michael additions can occur, the true synthetic utility is realized in tandem condensation/cyclization reactions.[8][9]

A prime example is the Friedländer Annulation for the synthesis of quinolines.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound serves as a synthetic equivalent of a β-ketoaldehyde, reacting with an o-aminoarylketone or aldehyde.

Mechanism:

-

Aza-Michael Addition: The amino group of the 2-aminoaryl ketone attacks the β-carbon of this compound.

-

Elimination: The ethoxy group is eliminated, forming an enamine intermediate.

-

Intramolecular Aldol Condensation: The enamine tautomerizes, and the active methylene group (from the ketone) attacks the aldehyde carbonyl.

-

Dehydration: The resulting aldol adduct dehydrates to form the aromatic quinoline ring.

Caption: Workflow for Friedländer Quinolone Synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylquinolin-4(1H)-one

-

Materials:

-

2-Aminoacetophenone

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and this compound (1.25 g, 11 mmol) in ethanol (30 mL).

-

Add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC (thin-layer chromatography).

-

After 3 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) and acidify with glacial acetic acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol/water to afford the pure quinolone.

-

Sulfur and Oxygen Nucleophiles

Thiol-Michael Addition: Thiols are exceptionally potent soft nucleophiles and react readily with this compound in a conjugate addition fashion.[16][17] The resulting thiolate anion is a strong nucleophile.[4] These reactions are often high-yielding, proceed under mild conditions, and are highly regioselective for the 1,4-adduct.[18]

Oxa-Michael Addition: Alcohols and water can also add via a 1,4-pathway, though the reaction is typically reversible and equilibrium often favors the starting materials.[6] However, under acidic catalysis, the reaction of alcohols with α-alkoxyacroleins can proceed via Markovnikoff addition to the C=C bond to yield β,β-dialkoxy aldehydes.[19]

Summary of Reactivity

The reaction of this compound is highly dependent on the nature of the nucleophile, as summarized in the table below. This predictable selectivity makes it a powerful tool for synthetic chemists.

| Nucleophile Class | Example Nucleophile(s) | Predominant Pathway | Key Product Type(s) | Citation(s) |

| Carbon | Malonates, β-Ketoesters | 1,4-Conjugate Addition | 1,5-Dicarbonyl compounds | [5][8] |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Alkylated Aldehydes | [2][11] | |

| Grignard Reagents (RMgX) | 1,2-Direct Addition | Allylic Alcohols | [5] | |

| Nitrogen | Primary/Secondary Amines | 1,4-Conjugate Addition | β-Amino Aldehydes | [8][20] |

| 2-Aminoaryl Ketones | Tandem Addition/Cyclization | Quinolines | [1][21] | |

| Sulfur | Thiols (RSH) / Thiolates (RS⁻) | 1,4-Conjugate Addition | β-Thioether Aldehydes | [16][17][18] |

| Oxygen | Alcohols (ROH) | 1,4-Conjugate Addition (Reversible) | β-Alkoxy Aldehydes | [6][19] |

| Hydride | NaBH₄ | 1,2-Direct Addition | α,β-Unsaturated Alcohol | [11] |

| LiAlH₄ | 1,2-Direct Addition | Allylic Alcohol | [5] |

Conclusion and Outlook

This compound demonstrates a rich and versatile reactivity profile dominated by conjugate addition pathways with soft nucleophiles. Its ability to act as a C3 synthon, particularly in the construction of complex heterocyclic systems like quinolines, underscores its importance in medicinal chemistry and drug development.[21][22][23] The predictable control over 1,2- versus 1,4-addition based on nucleophile choice allows researchers to strategically design synthetic routes to a vast array of target molecules. Future applications will likely leverage this controlled reactivity in asymmetric catalysis and diversity-oriented synthesis to build libraries of novel, biologically active compounds.

References

-

19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Fiveable. [Link]

-

19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Nucleophilic conjugate addition. Wikipedia. [Link]

-

6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]

-

Michael addition reaction. Grokipedia. [Link]

-

Reactions of Amines. Jasperse. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]

-

Reactions of alcohols with α-alkoxyacroleins at room temperature. LookChem. [Link]

-

Reactions of thiols. YouTube. [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

-

Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

-

Nucleophiles and Electrophiles. (2012). Master Organic Chemistry. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

amines as nucleophiles. Chemguide. [Link]

-

Reactions of Thiols. (2015). YouTube. [Link]

-

Amine Synthesis Reactions. (2018). YouTube. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]

-

Electrophile. Wikipedia. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

-

Electrophile. New World Encyclopedia. [Link]

-

Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]

-

Reactions of Thiols. ResearchGate. [Link]

-

-

Reaction of Amines with Nitrous Acid. MSU chemistry. [Link]

-

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). PMC - NIH. [Link]

-

3-Ethoxycarbonylmethylenequinoxalin-2-one in heterocyclic synthesis. Part 1: Synthesis of new substituted and condensed quinoxalines. ResearchGate. [Link]

-

Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. (2022). MDPI. [Link]

-

24.7: Reactions of Amines. (2022). Chemistry LibreTexts. [Link]

-

How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. (2020). YouTube. [Link]

-

Novel synthesis of 3-oxazolines. ResearchGate. [Link]

-

Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Heterocyclic Letters. [Link]

-

Heterocycles in Medicinal Chemistry II. PMC - PubMed Central - NIH. [Link]

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. [Link]

Sources

- 1. This compound 96 42588-57-8 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 12. This compound | 42588-57-8 [chemicalbook.com]

- 13. This compound CAS#: 42588-57-8 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. heteroletters.org [heteroletters.org]

- 16. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 18. researchgate.net [researchgate.net]

- 19. Reactions of alcohols with α-alkoxyacroleins at room temperature - Lookchem [lookchem.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 3-Ethoxymethacrolein

An In-Depth Technical Guide to the Stability and Storage of 3-Ethoxymethacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both an α,β-unsaturated aldehyde and an enol ether, making it a versatile reagent in organic synthesis. However, these same functional groups render the molecule susceptible to several degradation pathways, including polymerization, hydrolysis, and peroxide formation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to minimize degradation, and analytical methods for monitoring its purity over time. Understanding and controlling these parameters are critical to ensure the integrity of experimental results and maintain a safe laboratory environment.

Chemical Profile and Intrinsic Reactivity of this compound

This compound (CAS 42588-57-8) is a flammable and hazardous liquid with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol . Its unique structure, featuring a conjugated system with an aldehyde and an enol ether, is the primary determinant of its reactivity and, consequently, its stability profile.

The key functional groups dictating its stability are:

-

α,β-Unsaturated Aldehyde: This moiety is susceptible to nucleophilic addition and polymerization.[1]

-

Enol Ether: The electron-rich double bond is prone to electrophilic attack and polymerization.[2][3] Enol ethers are also sensitive to acid-catalyzed hydrolysis.[4][5]

-

Ether Linkage: Like other ethers, this group can undergo autoxidation in the presence of oxygen to form explosive peroxides.[6][7]

Factors Influencing the Stability of this compound

Several environmental factors can significantly impact the stability of this compound, leading to its degradation. These factors are often interconnected, and their effects can be synergistic.

Temperature

Elevated temperatures accelerate the rates of all degradation reactions. The recommended storage temperature for this compound is 2-8°C. Higher temperatures can promote polymerization, which is often an exothermic process that can lead to a runaway reaction.[8]

Light

Exposure to light, particularly UV light, can provide the activation energy for free-radical chain reactions. This can initiate both polymerization and the formation of peroxides through autoxidation.[6] Therefore, this compound should always be stored in amber or opaque containers to protect it from light.

Air (Oxygen)

Oxygen is a critical factor in the degradation of this compound, primarily through two mechanisms:

-

Peroxide Formation: The ether functional group can react with atmospheric oxygen via a free-radical mechanism to form hydroperoxides and peroxides.[7] These peroxides are unstable and can decompose explosively, especially upon heating or concentration.[9]

-

Oxidative Polymerization: Oxygen can also contribute to the polymerization of the unsaturated system.

To mitigate these effects, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon.

Moisture and Acidity

Enol ethers are susceptible to hydrolysis under acidic conditions.[4][5] The presence of water, especially in conjunction with acidic impurities, can lead to the cleavage of the enol ether, yielding methacrolein and ethanol. Therefore, it is crucial to store this compound in a dry environment and avoid contact with acids.

Predicted Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be predicted:

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the quality of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of all degradation reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent peroxide formation and oxidative polymerization.[6] |

| Container | Amber glass bottle with a tight-fitting cap | To protect from light and prevent ingress of air and moisture. |

| Inhibitor | Check Certificate of Analysis for presence | Inhibitors like hydroquinone or BHT are often added to prevent polymerization and peroxide formation.[9][10] |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Inert Atmosphere: When handling, it is best practice to use an inert atmosphere to minimize exposure to air.

-

Avoid Contamination: Use clean, dry equipment to avoid introducing contaminants that could catalyze degradation.

-

Dispensing: For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities to minimize repeated opening of the main container.

Stability Monitoring and Quality Control

Regularly monitoring the purity of this compound is essential, especially for sensitive applications.

Peroxide Testing

Due to the risk of explosion, it is critical to test for the presence of peroxides before using this compound, particularly if the container has been opened previously or stored for an extended period.

Experimental Protocol: Qualitative Peroxide Test (Potassium Iodide Method) [6]

-

Add 1 mL of this compound to a test tube.

-

Add 1 mL of glacial acetic acid and mix gently.

-

Add a few drops of a freshly prepared 5-10% aqueous potassium iodide solution.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Alternatively, semi-quantitative peroxide test strips can be used for a more convenient assessment.[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of this compound and detecting the presence of degradation products.

Experimental Protocol: Example HPLC Method for Purity Assessment

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-dependent gradient from a higher aqueous composition to a higher organic composition.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at an appropriate wavelength (to be determined empirically, likely in the range of 220-260 nm).

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase or a compatible solvent.

The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Decision Workflow for Handling and Use

The following workflow provides a systematic approach to the safe handling and use of this compound.

Caption: Decision workflow for the safe handling of this compound.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. By understanding the potential degradation pathways of polymerization, hydrolysis, and peroxide formation, researchers can implement appropriate storage and handling procedures to maintain the integrity of this valuable synthetic intermediate. Adherence to the protocols outlined in this guide will not only ensure the quality and reliability of experimental outcomes but also promote a safer laboratory environment.

References

-

Feist, A. M., & Xia, Y. (2020). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(3), 1186–1189. [Link]

-

St. John, M. K., & Gorensek, A. H. (2022). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Macromolecules, 55(22), 10049–10056. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Peroxide Formation. [Link]

-

Feist, A. M., & Xia, Y. (2020). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). PubMed, 31916766. [Link]

-

St. John, M. K., & Gorensek, A. H. (2022). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.gov. [Link]

-

JoVE. Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

-

Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]

-

Feist, A. M., & Xia, Y. (2019). Enol Ethers Are Effective Monomers for Ring Opening Metathesis Polymerization Synthesis of Degradable. Scribd. [Link]

-

University of Liverpool. Reactions of enol ethers Hydrolysis of enol ethers. [Link]

-

University of Louisville. Peroxide Forming Chemicals. [Link]

-

University of California, Berkeley, Environmental Health & Safety. Peroxide Forming Chemicals. [Link]

-

Wikipedia. Silyl enol ether. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Mechanism for hydrolysis of enol ether to aldehyde. [Link]

-

Kirby, A. J., & Komarov, I. V. (2002). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing. [Link]

-

NACE International Annual Conference. Acrolein Based Polymers as Scale Inhibitors. [Link]

-

Patsnap Eureka. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. [Link]

- Google Patents. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.

-

Marín, A., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(14), 4467-4473. [Link]

-

Vanderbilt Environmental Health and Safety. Managing Chemical Retention and Storage In Your Laboratory. [Link]

-

Shen, J., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 6(5), 1436-1443. [Link]

-

de Oliveira Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-238. [Link]

-

Li, Y., et al. (2023). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 12(15), 2942. [Link]

-

Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

- Google Patents. US3112329A - Unsaturated aldehyde oils and method for preparing the same.

-

de Oliveira Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed, 25034440. [Link]

-

Tanaka, H., et al. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Biological and Pharmaceutical Bulletin, 39(6), 915-919. [Link]

-